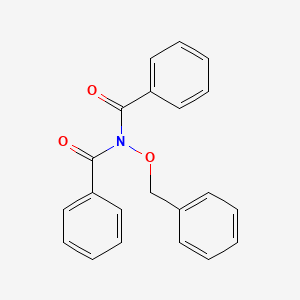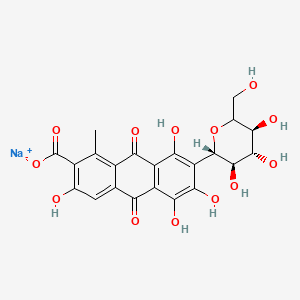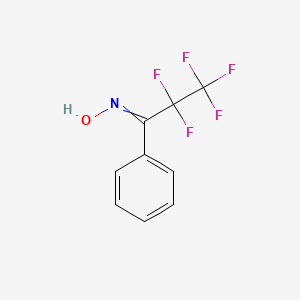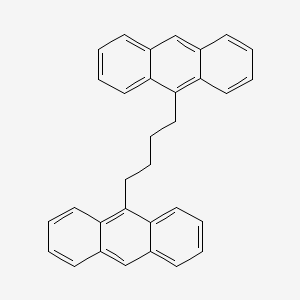
Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate: is an organic compound that features two nitrophenyl groups attached to a cyclohexane ring with two carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 4-nitrophenol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Bis(4-aminophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Cyclohexane-1,2-dicarboxylic acid and 4-nitrophenol.
Wissenschaftliche Forschungsanwendungen
Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties
Wirkmechanismus
The mechanism of action of Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl groups can participate in electron transfer reactions, affecting the activity of enzymes and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the function of its molecular targets .
Vergleich Mit ähnlichen Verbindungen
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine: An intermediate for the preparation of platinum complexes with antitumor activity.
Bis(4-nitrophenyl) disulfide: Used in industrial and scientific research applications.
Uniqueness: Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate is unique due to its cyclohexane core, which provides rigidity and specific spatial orientation to the nitrophenyl groups. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
64400-10-8 |
|---|---|
Molekularformel |
C20H18N2O8 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C20H18N2O8/c23-19(29-15-9-5-13(6-10-15)21(25)26)17-3-1-2-4-18(17)20(24)30-16-11-7-14(8-12-16)22(27)28/h5-12,17-18H,1-4H2/t17-,18+ |
InChI-Schlüssel |
PFQLIOCZSZRISY-HDICACEKSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CCC(C(C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)

![Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol](/img/structure/B14491297.png)
![Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14491301.png)
![4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14491304.png)
![N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14491308.png)
![N-[2-(1H-imidazol-5-yl)ethyl]octanamide](/img/structure/B14491313.png)


![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)

